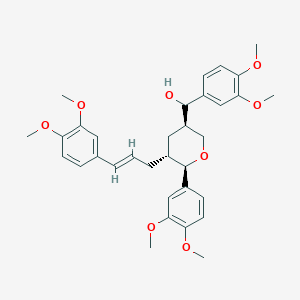

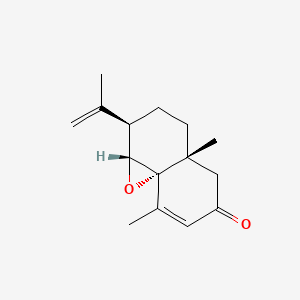

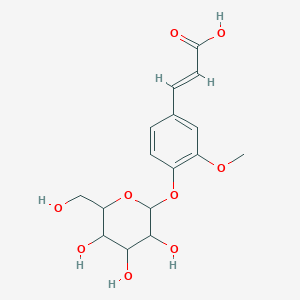

![molecular formula C61H109N11O13 B1254261 (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclosporin A metabolite M13 is a cyclosporin A derivative that is cyclosporin A in which the residue-9 N-methylleucine moiety has undergone oxidation so as to introduce a hydroxy group at the carbon bearing the two methyl groups, while the residue-4 N-methylleucine moiety has undergone N-demethylation. It has a role as a drug metabolite. It is a cyclosporin A derivative and a tertiary alcohol. It derives from a cyclosporin A metabolite M1 and a cyclosporin A metabolite M21.

科学的研究の応用

Enantioselective Synthesis

- The compound is used in the enantioselective synthesis of specific organic compounds, which are precursors for antiviral compounds. This process involves complex reactions like single electron-transfer reduction and thermolysis (N. Ramesh, A. Klunder, B. Zwanenburg, 1999).

Chemical Constituents Analysis

- It's involved in the analysis of chemical constituents from specific plant species, leading to the isolation of novel compounds with potential biological activities, including cytotoxicities against various cell lines (Quan Liu et al., 2010).

Novel Conformationally Locked Carbocyclic Nucleosides

- The compound plays a role in the synthesis of novel conformationally locked carbocyclic nucleosides, which are important for the development of antiviral drugs (H. Hřebabecký et al., 2006).

Sialidase Inhibitors

- It has been used in the synthesis of analogues of sialic acids, which act as potential sialidase inhibitors. These compounds have significant implications in the treatment of diseases caused by viruses (B. Bernet, A. B. Murty, A. Vasella, 1990).

Absolute Configuration Proof

- Research involving this compound has led to the proof of the absolute configuration of other complex molecules, which is crucial in understanding their biological activities (S. Escher, W. Giersch, G. Ohloff, 1981).

Transannular Cyclization Reaction

- It has been utilized in transannular cyclization reactions of specific organic compounds, a process important in the synthesis of various pharmaceutical products (Kiyoharu Hayano, H. Shirahama, 1996).

Synthesis of Biologically Active Glycosides

- The compound is integral in synthesizing biologically active glycosides, particularly from marine sources, which have potential pharmaceutical applications (M. Honda et al., 1991).

Broad-Spectrum Antiviral Activity

- It has been used in the creation of nucleoside analogues with broad-spectrum antiviral activity, highlighting its importance in medicinal chemistry (Y. Qiu et al., 1998).

Total Synthesis and Structural Elucidation

- The compound aids in the total synthesis and structural elucidation of various organic compounds, which is vital for the development of synthetic methodologies in chemistry (J. S. Crossman, M. Perkins, 2006).

特性

分子式 |

C61H109N11O13 |

|---|---|

分子量 |

1204.6 g/mol |

IUPAC名 |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,28-octamethyl-6,18,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C61H109N11O13/c1-24-26-27-38(13)50(74)49-54(78)65-41(25-2)56(80)67(18)32-46(73)64-42(28-33(3)4)52(76)66-47(36(9)10)59(83)68(19)43(29-34(5)6)53(77)62-39(14)51(75)63-40(15)55(79)70(21)45(31-61(16,17)85)58(82)69(20)44(30-35(7)8)57(81)71(22)48(37(11)12)60(84)72(49)23/h24,26,33-45,47-50,74,85H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+/t38-,39+,40-,41+,42+,43+,44+,45+,47+,48+,49+,50-/m1/s1 |

InChIキー |

MKDBJZSSZKCAQL-AKQVMVHGSA-N |

異性体SMILES |

CC[C@H]1C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

正規SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

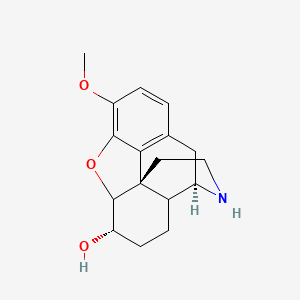

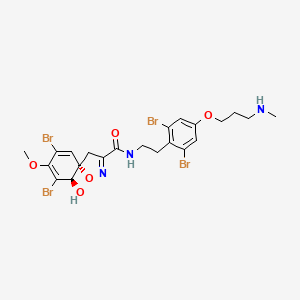

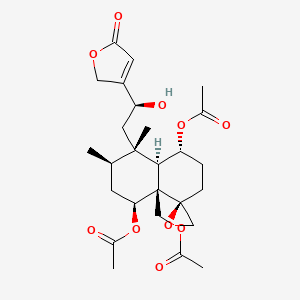

![4-[3-(2-Furanyl)-4-(3-nitrophenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid ethyl ester](/img/structure/B1254180.png)

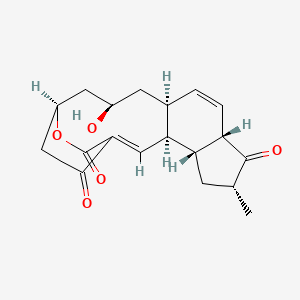

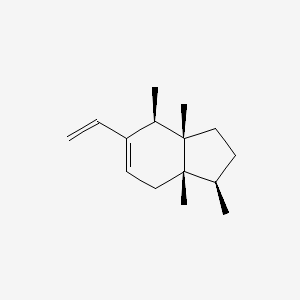

![Propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate](/img/structure/B1254182.png)

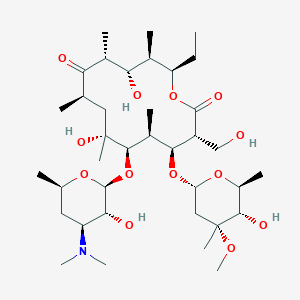

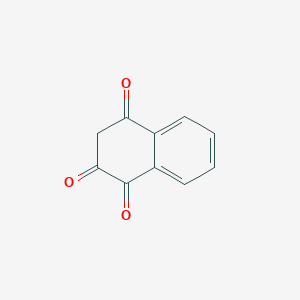

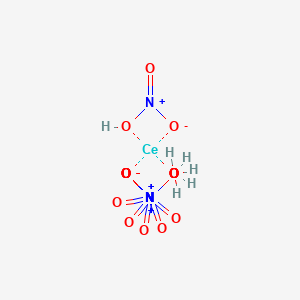

![(2E,4E,6R)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1254186.png)